
(1R,2S)-4-Aminocyclohexane-1,2-diol;chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2S” notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of a compound like “(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” can be determined using techniques such as X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” would depend on its functional groups. As an amine and alcohol, it could participate in a variety of reactions .
Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For example, similar compounds like menthol have a specific melting point and boiling point .
Applications De Recherche Scientifique
- Application: Le chlorhydrate de (1R,2S)-4-aminocyclohexane-1,2-diol est un inhibiteur des glucosidases. Il imite l'intermédiaire glycoside ou le glycoside protoné, ce qui le rend précieux pour l'étude des mécanismes d'inhibition enzymatique .
Inhibition des glycosidases
Agents thérapeutiques pour les troubles métaboliques
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride involves the conversion of cyclohexanone to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Hydrogen peroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Reduction of cyclohexanone with sodium borohydride in the presence of water to form cyclohexanol", "Step 2: Oxidation of cyclohexanol with hydrogen peroxide in the presence of sodium hydroxide to form cyclohexanone-1,2-diol", "Step 3: Conversion of cyclohexanone-1,2-diol to cyclohexane-1,2-dione by treatment with sodium nitrite and hydrochloric acid", "Step 4: Reduction of cyclohexane-1,2-dione with sodium borohydride in the presence of water to form (1R,2S)-4-Aminocyclohexane-1,2-diol", "Step 5: Formation of hydrochloride salt by treatment with hydrochloric acid and ammonium chloride", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration and drying" ] } | |
Numéro CAS |
2137432-69-8 |
Formule moléculaire |
C6H14ClNO2 |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
4-aminocyclohexane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h4-6,8-9H,1-3,7H2;1H |
Clé InChI |
RDYMGGVVSSPGRK-UHFFFAOYSA-N |
SMILES |
C1CC(C(CC1N)O)O.Cl |
SMILES canonique |
C1CC(C(CC1N)O)O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



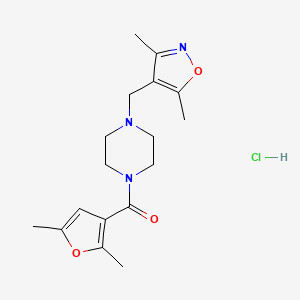
![2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2414726.png)
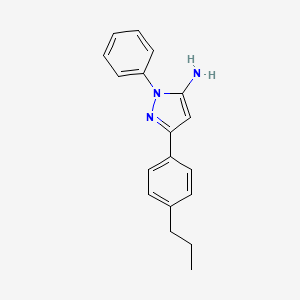
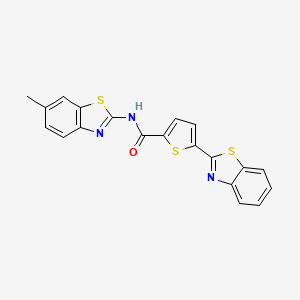
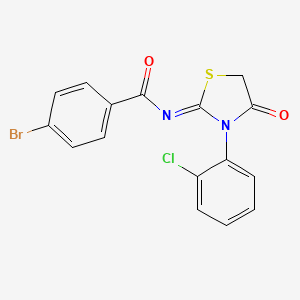
![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)
![6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2414737.png)
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)
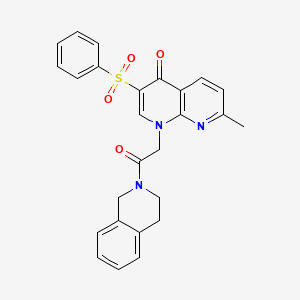
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)
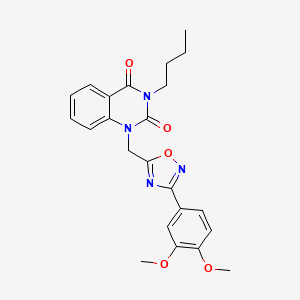
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![5-(pyrrolidin-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2414747.png)
